(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
Description
The compound "(4-(6-(4-Ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone" features a piperazine core linked to a pyridazine ring substituted with a 4-ethoxyphenyl group and a thiophen-2-yl methanone moiety. This structure combines electron-donating (ethoxy) and aromatic heterocyclic (pyridazine, thiophene) elements, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-2-27-17-7-5-16(6-8-17)18-9-10-20(23-22-18)24-11-13-25(14-12-24)21(26)19-4-3-15-28-19/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRFQWHGWDGLCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Variations
The compound shares structural motifs with several piperazine-thiophene derivatives, differing primarily in substituents and core heterocycles. Key analogs include:
Table 1: Structural and Functional Comparison
Physicochemical and Electronic Properties
- Electron-Donating vs. Withdrawing Groups : The 4-ethoxyphenyl group in the target compound is electron-donating, enhancing lipophilicity (logP) compared to the electron-withdrawing trifluoromethyl group in MK35. This may improve membrane permeability but reduce metabolic stability .
- Sulfonyl vs. Ether Linkages : T-08’s sulfonyl group increases polarity and may enhance solubility, whereas the ethoxy group in the target compound balances lipophilicity and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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